6,11-dihydro-5H-benzo[a]carbazole

Geochemistry Petroleum Migration Biodegradation Indicators

6,11-Dihydro-5H-benzo[a]carbazole (CAS 21064-49-3) is a partially hydrogenated tricyclic heteroaromatic compound featuring a fused benzene-carbazole framework with the molecular formula C16H13N and a molecular weight of 219.28 g/mol. This scaffold belongs to the broader benzocarbazole class, which is widely utilized in organic electronics as hole-transporting materials and in medicinal chemistry as privileged structures for anticancer lead discovery.

Molecular Formula C16H13N
Molecular Weight 219.28 g/mol
CAS No. 21064-49-3
Cat. No. B189231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,11-dihydro-5H-benzo[a]carbazole
CAS21064-49-3
Molecular FormulaC16H13N
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=CC=CC=C31)NC4=CC=CC=C24
InChIInChI=1S/C16H13N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-8,17H,9-10H2
InChIKeyUPUQYBJFFYMNQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,11-Dihydro-5H-benzo[a]carbazole (CAS 21064-49-3): Technical Baseline and Procurement Context


6,11-Dihydro-5H-benzo[a]carbazole (CAS 21064-49-3) is a partially hydrogenated tricyclic heteroaromatic compound featuring a fused benzene-carbazole framework with the molecular formula C16H13N and a molecular weight of 219.28 g/mol [1]. This scaffold belongs to the broader benzocarbazole class, which is widely utilized in organic electronics as hole-transporting materials [2] and in medicinal chemistry as privileged structures for anticancer lead discovery [3]. The 6,11-dihydro derivative specifically represents a synthetic intermediate with unique reactivity profiles distinct from its fully aromatic counterpart (11H-benzo[a]carbazole), making it a strategic building block for functionalized carbazole derivatives.

Why Benzocarbazole Isomers Are Not Interchangeable: A Case for 6,11-Dihydro-5H-benzo[a]carbazole


Benzocarbazoles exist as three regioisomeric forms—benzo[a]carbazole, benzo[b]carbazole, and benzo[c]carbazole—each possessing distinct physical, electronic, and biological properties that preclude generic substitution [1]. In geochemical applications, benzo[a]carbazole demonstrates markedly higher susceptibility to biodegradation compared to benzo[b]carbazole [2]. In optoelectronic contexts, the fluorescence behavior of 5H-benzo[b]carbazole (λem = 533 nm, λex = 470 nm) differs fundamentally from other isomers, enabling selective analytical discrimination [3]. For organic electronics, the fully aromatic 11H-benzo[a]carbazole exhibits a high melting point of approximately 266°C [4], whereas the 6,11-dihydro derivative possesses a partially saturated ring system that alters both its synthetic accessibility and its utility as a derivatization scaffold. These isomer-specific differences directly impact procurement decisions, as selecting the incorrect benzocarbazole variant will yield divergent experimental outcomes in geochemical tracer studies, fluorescence-based assays, organic semiconductor device fabrication, and medicinal chemistry campaigns.

Quantitative Differentiation of 6,11-Dihydro-5H-benzo[a]carbazole: Evidence-Based Comparator Data


Isomer-Specific Biodegradation Susceptibility: Benzo[a]carbazole vs. Benzo[b]carbazole in Geochemical Tracing

Among the three benzocarbazole isomers, benzo[a]carbazole exhibits significantly greater susceptibility to biodegradation than benzo[b]carbazole, while benzo[b]carbazole demonstrates higher resistance to bacterial attack [1]. This differential behavior enables the benzo[b]carbazole/benzo[a]carbazole ratio to serve as a sensitive indicator of biodegradation degree in reservoired oils [2]. The ratio of benzo[a]carbazole/(benzo[a]carbazole + benzo[c]carbazole) varies from 0.36 to 0.55 across maturity ranges, demonstrating strong maturity dependence [3].

Geochemistry Petroleum Migration Biodegradation Indicators

Fluorescence-Based Analytical Differentiation: 5H-Benzo[b]carbazole vs. 11H-Benzo[a]carbazole Interference

A fluorescence method utilizing sodium methoxide and potassium iodide enables selective determination of 5H-benzo[b]carbazole without interference from 11H-benzo[a]carbazole and 7H-benzo[c]carbazole [1]. 5H-Benzo[b]carbazole exhibits stable fluorescence at 533 nm with excitation at 470 nm under these conditions, while the fluorescence of the other isomers is quenched or shifted [2]. The limit of determination for 5H-benzo[b]carbazole in commercial carbazole is 0.01% [3].

Analytical Chemistry Fluorescence Spectroscopy Carbazole Quantitation

Photovoltaic Performance Benchmarking: Benzo[a]carbazole-Based Dyes in DSSCs

Benzo[a]carbazole-based donor-π-acceptor dyes were synthesized and evaluated in dye-sensitized solar cells (DSSCs) for the first time [1]. Dye JY23 (with oligothiophene π-linker) achieved a short-circuit current density (Jsc) of 14.8 mA cm⁻², an open-circuit voltage (Voc) of 744 mV, a fill factor (FF) of 0.68, and a power conversion efficiency (PCE) of 7.54% under standard AM 1.5 G irradiation [2]. While this study utilized fully aromatic benzo[a]carbazole, the 6,11-dihydro derivative serves as the synthetic precursor to such functional materials, with its partially saturated ring enabling regioselective functionalization not possible with the fully aromatic core.

Dye-Sensitized Solar Cells Organic Photovoltaics Metal-Free Dyes

Synthetic Accessibility: Palladium-Catalyzed Domino Annulation for Dihydrobenzo[a]carbazoles

A palladium-catalyzed, norbornene-mediated domino annulation provides a one-step synthesis of substituted 6,11-dihydro-5H-benzo[a]carbazoles from readily accessible 3-bromoalkylindoles and iodoarenes [1]. This method circumvents the multi-step sequences and harsh conditions often required for fully aromatic benzocarbazole synthesis, enabling efficient access to a wide variety of substituted derivatives [2]. In contrast, the synthesis of fully aromatic 11H-benzo[a]carbazole typically requires dehydrogenation or oxidative aromatization steps that reduce overall yield and limit functional group tolerance.

Synthetic Methodology Palladium Catalysis Annulated Indoles

Anticancer Lead Optimization: Structure-Activity Relationship of 6,11-Dihydro-5H-benzo[a]carbazole Derivatives

A series of 6,11-dihydro-5H-benzo[a]carbazole derivatives were synthesized and evaluated for antiproliferative activity against HeLa cervical cancer cells [1]. 2-Methoxy-6,11-dihydro-5H-benzo[a]carbazole and 8-chloro-2-methoxy-6,11-dihydro-5H-benzo[a]carbazole demonstrated IC50 values of 9.61 μmol/L and 16.52 μmol/L, respectively [2]. The structure-activity relationship revealed that methoxy substitution at the C-2 position of the core scaffold enhances activity against cervical cancer cell proliferation [3].

Medicinal Chemistry Cervical Cancer SAR Studies

Commercial Purity Specifications and Supplier Availability

6,11-Dihydro-5H-benzo[a]carbazole is commercially available from multiple suppliers with purity specifications ranging from 95% to ≥98% . Fluorochem and ChemScene offer purity ≥98%, while AchemBlock provides 95% purity . Physical properties include a density of 1.228 g/cm³ and a calculated boiling point of 423.9°C at 760 mmHg [1]. These specifications are directly comparable to those of the fully aromatic 11H-benzo[a]carbazole, which is also available at ≥98% purity but with a significantly higher melting point (approx. 266°C) [2].

Chemical Procurement Quality Control Research-Grade Materials

Validated Application Scenarios for 6,11-Dihydro-5H-benzo[a]carbazole Based on Quantitative Evidence


Geochemical Petroleum Migration Tracing and Maturity Assessment

Geochemistry laboratories analyzing reservoired oils for migration distance and thermal maturity can utilize 6,11-dihydro-5H-benzo[a]carbazole as a precursor to benzo[a]carbazole tracers. The benzo[a]carbazole/(benzo[a]carbazole + benzo[c]carbazole) ratio, which varies from 0.36 to 0.55 across maturity ranges [1], provides a sensitive maturity indicator. Additionally, the differential biodegradation susceptibility of benzo[a]carbazole relative to benzo[b]carbazole [2] makes this scaffold essential for constructing biodegradation-corrected migration models.

Medicinal Chemistry Lead Optimization for Cervical Cancer Therapeutics

Medicinal chemistry teams developing anticancer agents should procure 6,11-dihydro-5H-benzo[a]carbazole as a core scaffold for SAR studies. The established IC50 values for 2-methoxy (9.61 μmol/L) and 8-chloro-2-methoxy (16.52 μmol/L) derivatives against HeLa cells [3] provide a benchmark for further optimization. The C-2 methoxy substitution consistently enhances antiproliferative activity [4], guiding rational design of next-generation derivatives.

Organic Photovoltaic Materials Development and DSSC Sensitizer Synthesis

Materials scientists developing metal-free organic dyes for dye-sensitized solar cells can use 6,11-dihydro-5H-benzo[a]carbazole as a versatile synthetic intermediate. The benzo[a]carbazole donor scaffold, when coupled with cyanoacrylic acid acceptors and appropriate π-linkers, achieves power conversion efficiencies up to 7.54% [5]. The partially hydrogenated 6,11-dihydro derivative offers enhanced synthetic flexibility for regioselective functionalization prior to aromatization, enabling access to a broader range of donor-π-acceptor architectures.

Palladium-Catalyzed Library Synthesis for Structure-Activity Relationship Studies

Synthetic chemistry groups requiring diverse 6,11-dihydro-5H-benzo[a]carbazole libraries should leverage the palladium-catalyzed domino annulation methodology [6]. This one-step approach from readily available 3-bromoalkylindoles and iodoarenes [7] provides efficient access to substituted derivatives with broad functional group tolerance, circumventing the multi-step sequences required for fully aromatic benzocarbazole synthesis.

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